molecular formula C19H32N2O2 B13763289 2-(2,6-Dimethylheptan-4-ylamino)propyl 4-aminobenzoate

2-(2,6-Dimethylheptan-4-ylamino)propyl 4-aminobenzoate

Cat. No.: B13763289
M. Wt: 320.5 g/mol
InChI Key: UXJPPXNITUCBKJ-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylheptan-4-ylamino)propyl 4-aminobenzoate is a chemical compound with the molecular formula C19H32N2O2 It is known for its unique structure, which includes a heptane chain with dimethyl substitutions and an aminobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylheptan-4-ylamino)propyl 4-aminobenzoate typically involves the reaction of 2,6-dimethylheptan-4-ylamine with 4-aminobenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity. Purification steps, including recrystallization or chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylheptan-4-ylamino)propyl 4-aminobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or benzoate groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2,6-Dimethylheptan-4-ylamino)propyl 4-aminobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylheptan-4-ylamino)propyl 4-aminobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylheptan-4-ylamino)ethyl 4-aminobenzoate
  • 2-(4,6-Dimethylheptan-4-ylamino)propyl=p-aminobenzoate

Uniqueness

2-(2,6-Dimethylheptan-4-ylamino)propyl 4-aminobenzoate is unique due to its specific structural features, such as the dimethyl substitutions on the heptane chain and the presence of both amino and benzoate groups. These characteristics confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H32N2O2

Molecular Weight

320.5 g/mol

IUPAC Name

2-(2,6-dimethylheptan-4-ylamino)propyl 4-aminobenzoate

InChI

InChI=1S/C19H32N2O2/c1-13(2)10-18(11-14(3)4)21-15(5)12-23-19(22)16-6-8-17(20)9-7-16/h6-9,13-15,18,21H,10-12,20H2,1-5H3

InChI Key

UXJPPXNITUCBKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(C)C)NC(C)COC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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